molecular formula C25H30N4O2 B2600811 N-ethyl-N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1189943-69-8

N-ethyl-N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2600811
CAS No.: 1189943-69-8
M. Wt: 418.541
InChI Key: VRTWVKCMPOUUIL-UHFFFAOYSA-N
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Description

The compound N-ethyl-N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a morpholine ring, a 4-methylphenyl group, and an acetamide side chain with ethyl and 3-methylphenyl substituents. The morpholine moiety may enhance solubility and hydrogen-bonding capacity, while the aromatic substituents likely influence lipophilicity and target affinity .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-29(22-7-5-6-20(3)16-22)24(30)18-28-17-23(21-10-8-19(2)9-11-21)25(26-28)27-12-14-31-15-13-27/h5-11,16-17H,4,12-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWVKCMPOUUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide, identified by its CAS number 1189943-69-8, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a morpholine group and a pyrazole moiety, which are known to influence various biological interactions. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Molecular Characteristics

PropertyValue
Molecular FormulaC₃₀H₃₄N₄O₂
Molecular Weight418.5 g/mol
CAS Number1189943-69-8

Structural Insights

The compound's structure can be broken down into key functional groups:

  • Morpholine : Known for its role in enhancing solubility and biological activity.
  • Pyrazole : Often associated with anti-inflammatory and anti-cancer properties.

Research indicates that compounds with similar structural features to this compound exhibit significant interactions with various biological targets, including:

  • Neuropilin-1 (NRP1) : This compound may act as an antagonist to NRP1, which plays a crucial role in tumor-associated angiogenesis and immune modulation .
  • Signal Transduction Pathways : It may influence pathways related to cell migration and proliferation, particularly in cancer contexts.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can:

  • Inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
  • Suppress tumor cell migration and proliferation in various cancer cell lines .

In Vivo Studies

Preliminary in vivo studies suggest that compounds related to this structure can reduce tumor growth in animal models. For instance, one study highlighted the ability of structurally similar compounds to inhibit glioma proliferation when administered locally .

Case Study 1: Anti-Tumor Activity

A study focusing on the anti-tumor effects of a morpholine-containing pyrazole derivative found that it significantly reduced tumor size in xenograft models of squamous cell carcinoma. The mechanism was attributed to the inhibition of NRP1-mediated pathways, leading to reduced angiogenesis and increased apoptosis in tumor cells.

Case Study 2: Immune Modulation

Another investigation into the immune-modulatory effects of related compounds showed that they could reverse Treg cell-induced immunosuppression in glioma models. This was achieved by blocking TGFβ signaling pathways, which are critical for maintaining immune tolerance in tumors .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Compounds with similar structures have exhibited favorable pharmacokinetic properties, including:

  • Half-life : Some derivatives showed half-lives suitable for once-daily dosing.
  • Bioavailability : Enhanced solubility due to the morpholine group contributes to better absorption profiles.

Comparison with Similar Compounds

Structural Analogues from Literature

Key structural analogs are identified from patents and synthetic studies (Table 1). These compounds share the pyrazole-acetamide backbone but differ in substituents, which critically alter physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID / Source Core Structure Key Substituents Pharmacological Notes
Target Compound Pyrazole-acetamide 4-(4-methylphenyl), 3-(morpholin-4-yl), N-ethyl-N-(3-methylphenyl) Hypothesized kinase inhibition; enhanced solubility from morpholine
Compound 167 Pyrazole-acetamide 4-chloro-1-methyl-3-(methylsulfonamido), 6-(3-hydroxy-3-methylbut-1-yn-1-yl) Anti-proliferative activity; sulfonamide enhances target binding
Example 83 Pyrazolo[3,4-d]pyrimidine 4-(dimethylamino), 3-fluoro-4-isopropoxyphenyl, chromen-4-one Kinase inhibitor (IC₅₀ ~50 nM); fluorophenyl improves metabolic stability
Compound 41 Pyrazole-thiazole-acetamide 3-methyl-1-phenylpyrazole, thiazole, methylamino Anticancer activity (in vitro); thiazole enhances π-π stacking

Substituent-Driven Functional Differences

  • Morpholine vs. Sulfonamide (Compound 167) : The target compound’s morpholine group likely improves aqueous solubility compared to the sulfonamide in Compound 167, which may increase membrane permeability but reduce metabolic stability .
  • In contrast, the fluorophenyl groups in Example 83 enhance binding to hydrophobic kinase pockets and resist oxidative metabolism .
  • Side Chain Variations: The ethyl and 3-methylphenyl groups on the acetamide moiety in the target compound may reduce rotational freedom compared to the dimethylamino group in Example 83, affecting entropic penalties during receptor binding .

Pharmacological Potential

  • Kinase Inhibition : Pyrazole-acetamides are prominent in kinase inhibitor design. The target compound’s morpholine group may mimic ATP’s ribose moiety, competing for binding in kinase active sites, as seen in related compounds .
  • Selectivity : Compared to Compound 41 , which shows broad-spectrum cytotoxicity, the target compound’s substituents may confer selectivity for specific kinases (e.g., VEGF-R or EGFR families).

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